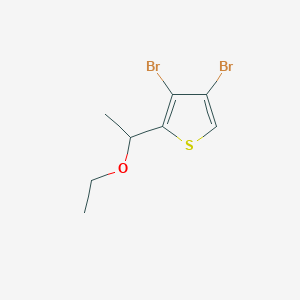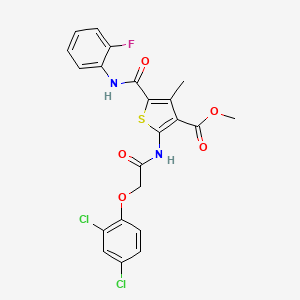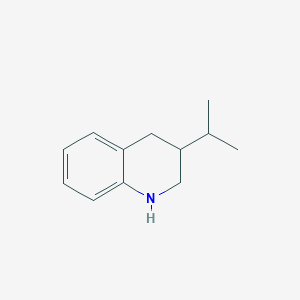
Ivabradine impurity 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Ivabradine impurity 14 involves specific synthetic routes and reaction conditions. One method involves the use of Ivabradine hydrochloride as a starting material. The process includes several steps such as condensation, cyclization, and purification to obtain the high-purity impurity . The reaction conditions are typically mild, and the process is designed to be easy to operate, ensuring the impurity is obtained with high purity .
Chemical Reactions Analysis
Ivabradine impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ivabradine impurity 14 has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Ivabradine impurity 14 can be compared with other similar compounds, such as:
Ivabradine impurity 1: Characterized by its molecular formula C15H20ClNO3 and a molecular weight of 297.8 g/mol.
Ivabradine impurity 12: Characterized by its molecular formula C17H23NO5 and a molecular weight of 321.4 g/mol.
Ivabradine impurity 2: Characterized by its molecular formula C15H18ClNO3 and a molecular weight of 295.8 g/mol.
This compound is unique due to its specific molecular structure and the role it plays in the analytical and quality control processes of Ivabradine production .
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-5-hydroxy-7,8-dimethoxy-4,5-dihydro-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C27H36N2O6/c1-28(15-19-9-17-10-23(32-2)25(34-4)13-20(17)19)7-6-8-29-16-22(30)21-14-26(35-5)24(33-3)11-18(21)12-27(29)31/h10-11,13-14,19,22,30H,6-9,12,15-16H2,1-5H3/t19-,22?/m1/s1 |
InChI Key |
YLBOJMVSCNKNGB-LCQOSCCDSA-N |
Isomeric SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)CC3CC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)



![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)

![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)







